![molecular formula C25H28N2O8S B5236316 N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5236316.png)
N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the given chemical structure often involves complex reactions, where sulfonamide groups play a crucial role. For instance, sulfonamide-focused libraries have been evaluated for their antitumor properties through cell-based screens and high-density oligonucleotide microarray analysis, highlighting the significance of the sulfonamide pharmacophore in drug development (T. Owa et al., 2002).
Molecular Structure Analysis
Molecular docking studies and crystal structure analysis provide insights into the orientation and interaction of molecules within active sites of enzymes or receptors, offering a foundation for understanding the structural requirements for biological activity. For example, docking studies of tetrazole derivatives revealed their potential as COX-2 inhibitors, demonstrating the utility of structural analysis in medicinal chemistry (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
The reactivity and properties of sulfonamides, as well as their interactions with other chemical entities, are pivotal in the development of novel compounds. The synthesis of sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions exemplifies the intricate reactions that can lead to pharmaceutically relevant compounds (M. Bagley et al., 2005).
Physical Properties Analysis
The study of physical properties such as solubility, stability, and crystalline structure is crucial for understanding the behavior of chemical compounds under different conditions. For instance, the characterization of various sulfonamide derivatives includes their solubility and stability, providing essential information for their application in drug formulation and development.
Chemical Properties Analysis
The chemical properties of sulfonamide-containing compounds, including their acidity, basicity, and reactivity towards other chemical groups, are fundamental aspects that influence their pharmacological activity and therapeutic potential. Research into the effects of N-acyl and N-sulfonyl groups on the methoxylation of piperidine derivatives sheds light on the influence of these groups on chemical reactivity and potential applications (T. Golub et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O8S/c1-31-18-8-6-17(7-9-18)27(36(29,30)20-11-13-23(34-4)24(15-20)35-5)16-25(28)26-21-14-19(32-2)10-12-22(21)33-3/h6-15H,16H2,1-5H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCCIXDSSMDWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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